Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester
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Overview
Description
Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester is a chemical compound with the molecular formula C12H14N2O3 It is an indole derivative, which means it contains an indole ring structure, a common motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, which undergo cyclization under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives can involve multi-step processes that are optimized for yield and purity. These processes often use readily available starting materials and catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can improve the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of indole derivatives.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester is unique due to its specific functional groups and potential applications. Its combination of an indole ring with a carbamate group gives it distinct chemical and biological properties that differentiate it from other indole derivatives.
Properties
IUPAC Name |
methyl N-[2-(1-hydroxyindol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-12(15)13-7-6-9-8-14(16)11-5-3-2-4-10(9)11/h2-5,8,16H,6-7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKPWFYPCZZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CN(C2=CC=CC=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453505 |
Source
|
Record name | Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180910-53-6 |
Source
|
Record name | Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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